3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide
Description
3-(3-Chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide is a propanamide derivative featuring a 3-chlorophenyl group at the C3 position of the propanamide backbone. The amide nitrogen is substituted with a pyrazine ring fused to a furan-2-yl group via a methylene linker.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-4-1-3-13(11-14)6-7-17(23)22-12-15-18(21-9-8-20-15)16-5-2-10-24-16/h1-5,8-11H,6-7,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQBJMDTIZDMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-
Biological Activity
The compound 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide , identified by its CAS number 2034427-94-4, is a novel derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 341.8 g/mol
- Structural Features : The compound contains a chlorophenyl group, a furan ring, and a pyrazinyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole and related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines .
- Enzyme Inhibition : The presence of furan and pyrazine rings suggests potential interactions with key enzymes involved in cancer metabolism and signaling pathways. For example, some studies report that furan derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and carcinogen activation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds with structural similarities to this compound:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Cytotoxicity |
| Compound B | A549 | 26.00 | Apoptosis induction |
| Compound C | NCI-H460 | 14.31 | Topoisomerase inhibition |
| This compound | TBD | TBD | TBD |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic potential of various pyrazole derivatives, compounds structurally related to our target compound showed promising results with low IC values across multiple cancer cell lines, indicating their potential as anticancer agents .
- Mechanistic Insights : Research on similar compounds has demonstrated that they can induce apoptosis through the activation of caspase pathways or inhibit critical signaling pathways such as NF-kB, which is often overactive in cancer cells .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide":
Basic Information
this compound is a chemical compound with the molecular formula and a molecular weight of 341.8 .
Potential Applications
While the search results do not directly specify the applications of "this compound", they do provide some context regarding similar compounds and their potential uses:
- Zika Virus Protease Inhibitors: Trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of Zika virus protease (ZVpro) . These compounds also inhibit homologous proteases of dengue and West Nile virus and their inhibitory activities are correlated .
- Pyrazoline Derivatives: 4-Acylpyrazolones, which contain a pyrazole-bearing chelating arm, have metal complexes that are used for the separation of transition metal elements, possess high antibacterial activation .
Related Substances
The search results mention several related substances that may provide insight into the potential applications of the target compound:
- Fentanyl-related substances: Some fentanyl-related substances, such as 3-fluorofentanyl and 3-furanyl fentanyl, are listed as having no currently known legitimate uses .
- Other propanamide derivatives: Several propanamide derivatives are listed, including 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide . These compounds may have varying applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Features
The propanamide scaffold is common among the compounds analyzed. Key variations arise from substituents on the phenyl ring, heterocyclic attachments, and modifications to the amide nitrogen. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
Physicochemical Properties
Available data from analogues provide insights into trends in melting points, molecular weights, and spectral characteristics:
Table 2: Physical and Spectral Data Comparison
Key Observations :
- Melting points for propanamide derivatives range widely (134–178°C in ), likely due to crystallinity differences from substituents.
- IR spectra consistently show strong C=O stretches (~1660–1670 cm⁻¹), confirming the amide bond .
- Molecular weights correlate with substituent complexity; purine-containing and oxadiazole-thiazole hybrids are heavier.
Q & A
How can the synthesis of 3-(3-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide be optimized for high yield and purity?
Level: Basic
Answer:
The synthesis of this compound typically involves multi-step reactions, including the preparation of intermediates such as the 3-chlorophenyl and furan-2-yl-pyrazine moieties. Key optimization strategies include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the propanamide backbone and the pyrazine-methyl group .
- Temperature Control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., nucleophilic substitutions) to minimize side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance solubility and reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol/water improves purity (>95%) .
What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Level: Basic
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenyl at position 3, furan-pyrazine linkage) and confirm amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak for C₁₉H₁₆ClN₃O₂) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in experimental design:
- Assay Validation : Use standardized positive controls (e.g., known kinase inhibitors for kinase assays) and replicate experiments across multiple cell lines .
- Orthogonal Methods : Cross-validate results using techniques like surface plasmon resonance (SPR) for binding affinity and Western blotting for target modulation .
- Compound Integrity : Re-test batches with confirmed purity via LC-MS to rule out degradation artifacts .
What experimental strategies are recommended for evaluating the compound’s potential pharmacological applications?
Level: Advanced
Answer:
A tiered approach is advised:
- In Vitro Screening :
- In Vivo Models :
How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Level: Advanced
Answer:
SAR studies should systematically modify key structural regions:
- Chlorophenyl Group : Replace the 3-chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .
- Furan-Pyrazine Moiety : Introduce substituents (e.g., methyl, bromo) to the furan ring to evaluate steric/electronic effects on solubility and potency .
- Propanamide Backbone : Shorten or lengthen the alkyl chain to optimize metabolic stability .
- Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .
What computational approaches are suitable for predicting the compound’s target interactions?
Level: Advanced
Answer:
- Molecular Docking : Perform rigid/flexible docking (e.g., AutoDock Vina) into homology models of kinases (e.g., EGFR or Aurora B) to predict binding poses and key residues (e.g., hinge region interactions) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify conformational changes .
- Pharmacophore Modeling : Generate 3D pharmacophores using Discovery Studio to guide analog design for improved affinity .
How should researchers address discrepancies in reported synthetic yields for this compound?
Level: Advanced
Answer:
Yield variations (e.g., 40% vs. 70%) may stem from:
- Intermediate Stability : Protect air/moisture-sensitive intermediates (e.g., pyrazine-methyl amine) under inert atmosphere .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura cross-coupling steps .
- Reaction Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and optimize quenching times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
